molecular formula C19H22N4O3S B2823921 N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1013796-81-0

N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide

Katalognummer B2823921
CAS-Nummer: 1013796-81-0
Molekulargewicht: 386.47
InChI-Schlüssel: SSWSFVXUWDMPCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide” belongs to a class of compounds known as isoxazole derivatives . These compounds have been synthesized and evaluated for their cytotoxicity, exhibiting anti-cancer activity against various cancer cell lines .


Synthesis Analysis

The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzo[d]thiazol-2-yl group, a methoxy group, a dimethyl group, a tetrahydrofuran-2-ylmethyl group, and a pyrazole-5-carboxamide group .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

  • Anti-Inflammatory and Analgesic Agents : Novel heterocyclic compounds derived from visnaginone and khellinone, which share structural similarities with the mentioned compound, have been synthesized and shown to possess significant anti-inflammatory and analgesic activities. These compounds were screened for their cyclooxygenase-1/2 (COX-1/2) inhibitory activities and demonstrated high COX-2 selectivity indices, indicating potential for the development of anti-inflammatory drugs (Abu‐Hashem et al., 2020).

  • Antibacterial Agents : Derivatives of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, which are structurally related to the query compound, were designed, synthesized, and found to exhibit promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. The study highlights the potential of these compounds in addressing antibiotic resistance (Palkar et al., 2017).

  • Antimicrobial Activity : Novel synthesis and biological evaluation of 2-substituted derivatives of pyrimido[2,1-b][1,3]benzothiazole and pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]benzothiazoles were conducted. These compounds showed significant antimicrobial activity, providing insight into the development of new antimicrobial agents (Badne et al., 2011).

Drug Design and Molecular Docking

  • Molecular Docking and Spectroscopic Studies : The synthesis and characterization of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, along with molecular docking studies, were performed to assess its potential as an anti-diabetic agent. This highlights the importance of structural design in developing new therapeutic agents (Karrouchi et al., 2021).

  • Synthesis and Characterization for Cytotoxicity : Synthesis and characterization of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were undertaken, along with in vitro cytotoxic activity screening against Ehrlich Ascites Carcinoma (EAC) cells. Such studies are crucial for identifying new anticancer compounds (Hassan et al., 2014).

Wirkmechanismus

The mechanism of action of similar compounds involves the regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, resulting in apoptosis .

Eigenschaften

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-12-9-16(22(2)21-12)18(24)23(11-14-5-4-8-26-14)19-20-15-7-6-13(25-3)10-17(15)27-19/h6-7,9-10,14H,4-5,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWSFVXUWDMPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.